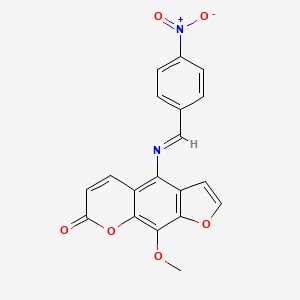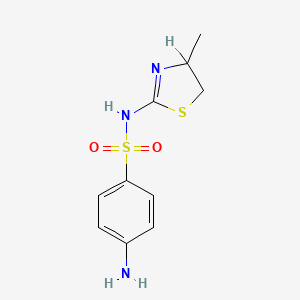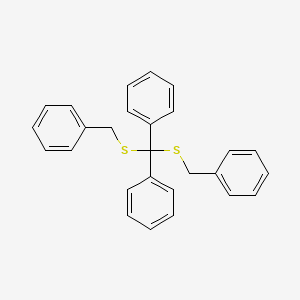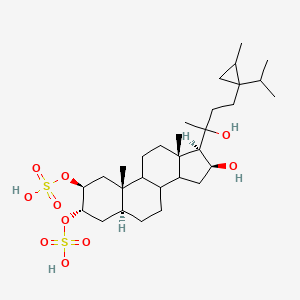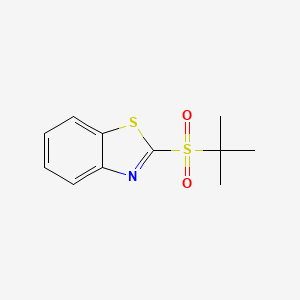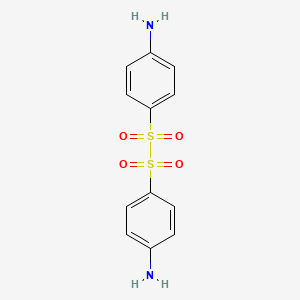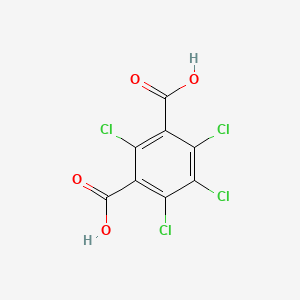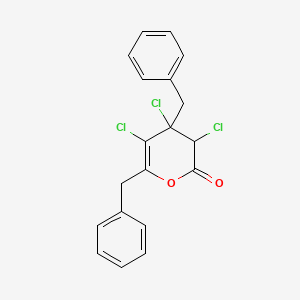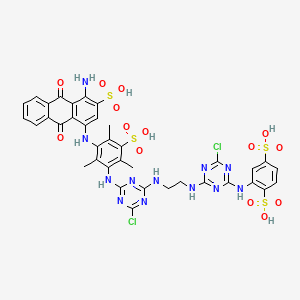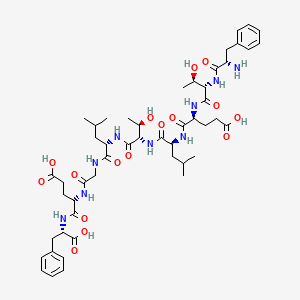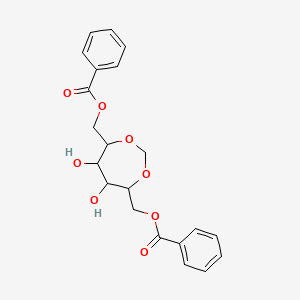
2-Methyloctyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctyl methacrylate is an organic compound with the chemical formula C13H24O2. It is an ester derived from methacrylic acid and 2-methyloctanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyloctyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and controlled synthesis of the ester, minimizing side reactions and maximizing yield. The use of continuous flow reactors also enables the production of large quantities of the compound in a cost-effective manner .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyloctanol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can add across the double bond in the methacrylate group.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methyloctanol.
Addition Reactions: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyloctyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems and medical devices.
Industry: Used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The primary mechanism of action of 2-Methyloctyl methacrylate involves its polymerization to form polymers with desired properties. The methacrylate group undergoes radical polymerization, initiated by free radicals generated from initiators like AIBN or benzoyl peroxide. The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparaison Avec Des Composés Similaires
2-Methyloctyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Employed in the synthesis of polymers with good adhesion properties.
Uniqueness
This compound is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers, such as improved flexibility and hydrophobicity. This makes it suitable for applications where these properties are desired .
Propriétés
Numéro CAS |
67905-46-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3 |
Clé InChI |
MBKJMZOZZHUVLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


